![molecular formula C18H16N2O2 B3264300 [4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate CAS No. 38943-05-4](/img/structure/B3264300.png)
[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate
Overview
Description
[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate is a chemical compound known for its unique structure and properties It is characterized by the presence of cyanate groups attached to a phenyl ring, which is further connected to a butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate typically involves the reaction of 4-cyanatophenyl derivatives with butan-2-yl phenyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the cyanate ester linkage. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyanate groups to amines or other reduced forms.
Substitution: The cyanate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyanate oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate involves its interaction with specific molecular targets. The cyanate groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butanone: A structurally related compound with a ketone group instead of cyanate.
4-Phenyl-2-butanol: Similar structure but with a hydroxyl group.
1-Phenyl-2-butanone: Another related compound with a different substitution pattern on the butane chain.
Uniqueness
[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate is unique due to the presence of cyanate groups, which impart distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications where the cyanate functionality is advantageous.
Properties
IUPAC Name |
[4-[2-(4-cyanatophenyl)butan-2-yl]phenyl] cyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-3-18(2,14-4-8-16(9-5-14)21-12-19)15-6-10-17(11-7-15)22-13-20/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCZANMLPOWPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


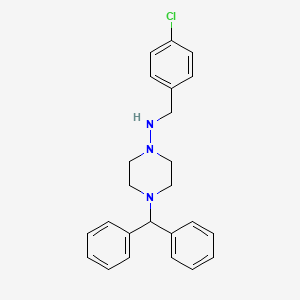
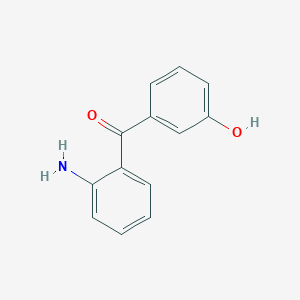
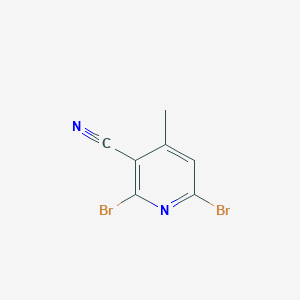
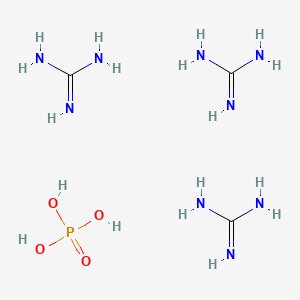
![N-(3-hydroxyphenyl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3264252.png)
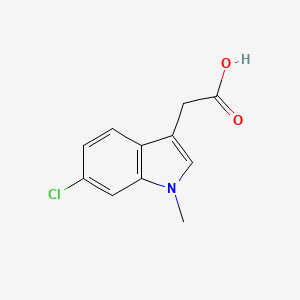
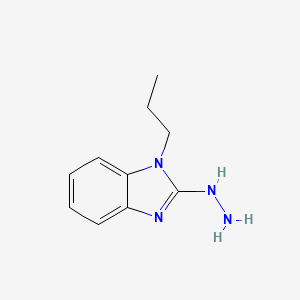
![[trans-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B3264270.png)
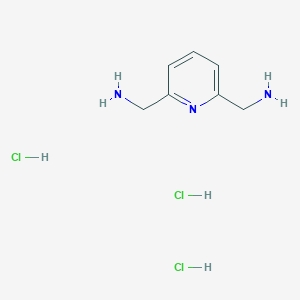
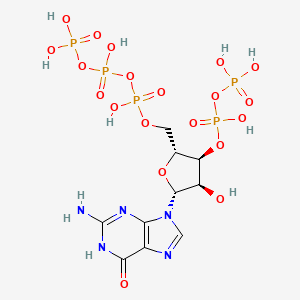
![[1-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B3264295.png)
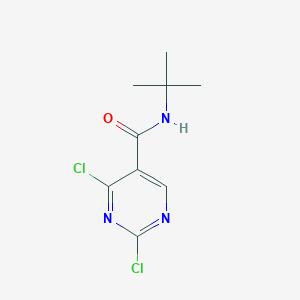
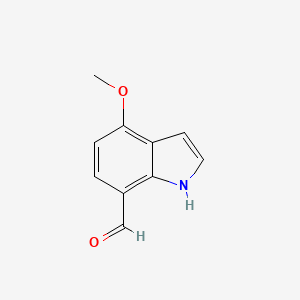
![[(2-Aminobutyl)sulfanyl]benzene](/img/structure/B3264322.png)
